1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride
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Overview
Description
1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride is a chemical compound with the molecular formula C8H15ClN4. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a pyrazole ring and a piperazine moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride typically involves the reaction of pyrazole derivatives with piperazine under controlled conditions. One common method includes the use of pyrazole-4-carboxaldehyde and piperazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, followed by the addition of hydrochloric acid to form the trihydrochloride salt .
Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps .
Chemical Reactions Analysis
1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptor proteins, modulating their signaling functions and influencing cellular responses .
Comparison with Similar Compounds
1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride can be compared with other similar compounds, such as:
1-(1-methyl-1H-pyrazol-4-yl)piperazine: This compound has a similar structure but differs in the substitution pattern on the pyrazole ring.
1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: This compound has a phenyl group attached to the pyrazole ring, providing different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trihydrochloride salt, which enhances its solubility and stability in various applications .
Properties
IUPAC Name |
1-(1H-pyrazol-4-ylmethyl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)7-8-5-10-11-6-8;;;/h5-6,9H,1-4,7H2,(H,10,11);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEGJAXNXDKKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CNN=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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